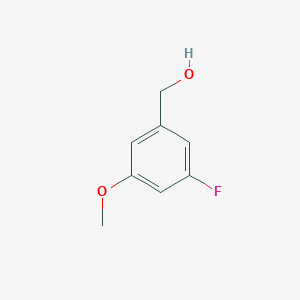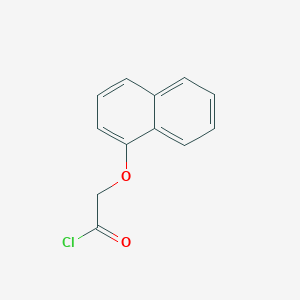
(1-Naphthyloxy)acetyl chloride
Descripción general
Descripción
(1-Naphthyloxy)acetyl chloride is an organic compound with the molecular formula C12H9ClO2. It is a derivative of acetyl chloride where the acetyl group is bonded to a naphthyl group through an oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1-Naphthyloxy)acetyl chloride can be synthesized through the reaction of (1-naphthyloxy)acetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
(1-Naphthyloxy)acetic acid+SOCl2→(1-Naphthyloxy)acetyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Análisis De Reacciones Químicas
Types of Reactions: (1-Naphthyloxy)acetyl chloride primarily undergoes nucleophilic acyl substitution reactions. These reactions involve the replacement of the chlorine atom with various nucleophiles.
Common Reagents and Conditions:
Alcohols and Phenols: React with this compound to form esters.
Amines: React to form amides.
Water: Hydrolyzes this compound to (1-naphthyloxy)acetic acid.
Major Products Formed:
Esters: Formed when reacting with alcohols or phenols.
Amides: Formed when reacting with amines.
Acids: Formed when hydrolyzed with water.
Aplicaciones Científicas De Investigación
(1-Naphthyloxy)acetyl chloride is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biological molecules, such as proteins and peptides, through acylation reactions.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Naphthyloxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles by forming a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the acylated product. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparación Con Compuestos Similares
Acetyl chloride: A simpler acyl chloride without the naphthyl group.
Benzoyl chloride: An acyl chloride with a benzene ring instead of a naphthyl group.
(2-Naphthyloxy)acetyl chloride: Similar structure but with the naphthyl group attached at a different position.
Uniqueness: (1-Naphthyloxy)acetyl chloride is unique due to the presence of the naphthyl group, which can impart different reactivity and properties compared to simpler acyl chlorides. The naphthyl group can influence the electronic and steric environment, affecting the compound’s reactivity and the types of products formed in reactions.
Propiedades
IUPAC Name |
2-naphthalen-1-yloxyacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOORULWLQVVPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303442 | |
| Record name | (1-naphthyloxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007-12-7 | |
| Record name | 2007-12-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-naphthyloxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
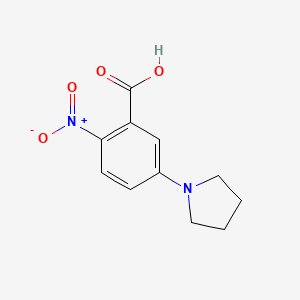

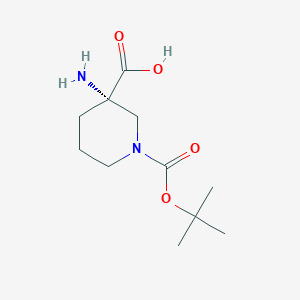
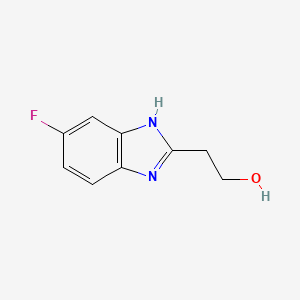



![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)
![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)

